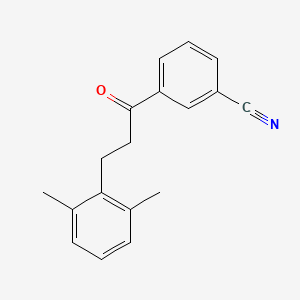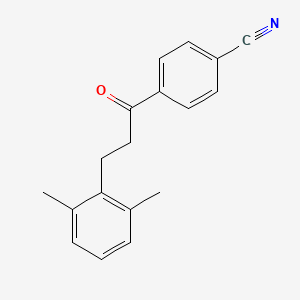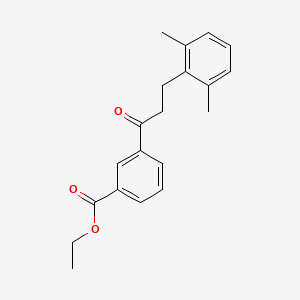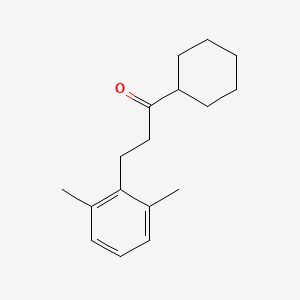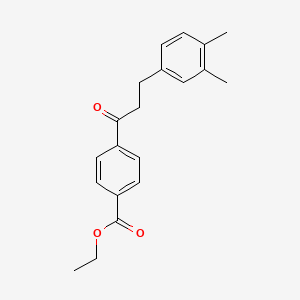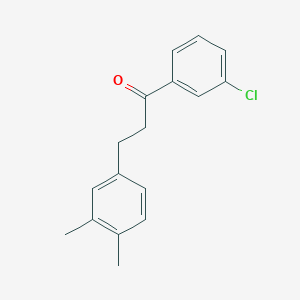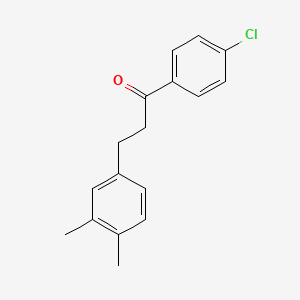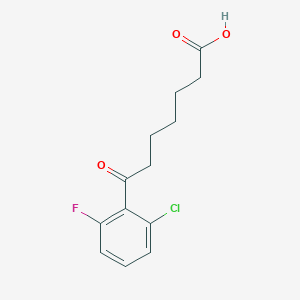
7-(2-Chloro-6-fluorophenyl)-7-oxoheptanoic acid
Übersicht
Beschreibung
7-(2-Chloro-6-fluorophenyl)-7-oxoheptanoic acid is a compound that is likely to be of interest due to its structural similarity to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are reminiscent of those found in several active pharmaceutical ingredients. For instance, the presence of chloro and fluoro substituents on an aromatic ring is a common feature in drug design, as these substituents can significantly influence the biological activity of a compound by affecting its electronic properties and lipophilicity .
Synthesis Analysis
The synthesis of compounds with similar structures to this compound has been reported. For example, the synthesis of 7-(3,5-disubstituted [1,1'-biphenyl]-2-yl)-3,5-dihydroxy-6-heptenoic acids and their lactones, which share a similar heptanoic acid backbone and aromatic substitution pattern, has been described. These compounds were synthesized with various substituents, including chloro and fluoro groups, which were found to enhance the intrinsic inhibitory activity of the compounds against 3-hydroxy-3-methylglutaryl-coenzyme A reductase .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using techniques such as single-crystal X-ray crystallography. This technique allows for the determination of the absolute configuration of the molecule, which is crucial for understanding its potential biological activity. For instance, compound 100(+) was found to possess the same chirality in the lactone ring as compactin, a known pharmaceutical agent, suggesting that the stereochemistry of such compounds is an important factor in their activity .
Chemical Reactions Analysis
The chemical reactivity of compounds with structural features similar to this compound has been explored. For example, the palladium-catalyzed hydrogenolysis of 7-fluoro-1-phenylbicyclo[4.1.0]heptane derivatives has been studied, revealing insights into the regioselectivity of the reaction and the influence of substituents on the reaction pathway. Such reactions are relevant for understanding the chemical behavior of fluoro- and chloro-substituted cycloalkanes, which could be structurally related to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from similar compounds. For instance, the gas chromatographic determination of a diuretic-antihypertensive agent with a dichloro-fluorophenyl motif has been described, indicating that such compounds can be analyzed in biological fluids, which is essential for pharmacokinetic studies. The method described involves the extraction of the compound into an organic solvent, conversion to a methyl ester, and subsequent analysis by gas chromatography with an electron-capture detector . This suggests that this compound may also be amenable to similar analytical techniques, which would be important for its characterization and quantification in biological matrices.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
One area of application involves the synthesis of compounds with potential biological activities, such as anticancer agents. For example, a study detailed the efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Zhang et al., 2019). Additionally, novel benzodiazepines derivatives were synthesized and investigated for their analgesic activity, highlighting the potential of fluoro-substituted compounds in pain management (Liu et al., 2018).
Development of Antimicrobial Agents
Research into novel antimicrobial agents has also been a significant application. For instance, the synthesis and antibacterial study of fluoroquinolone-based 4-thiazolidinones demonstrated the potential of fluoro-substituted compounds in combating bacterial infections (Patel & Patel, 2010).
Investigation of Photodynamic Therapy Agents
Furthermore, compounds related to 7-(2-Chloro-6-fluorophenyl)-7-oxoheptanoic acid have been studied for their application in photodynamic therapy (PDT), a treatment method that uses light-activated compounds to kill cancer cells. A study on the synthesis, photophysical properties, and biological evaluation of a specific chlorin compound highlighted its potential as a powerful PDT photosensitizer (Hirohara et al., 2015).
Electrochemical and Spectroelectrochemistry Studies
The electrochemical properties of compounds incorporating the this compound motif have also been a focus. Studies on the synthesis, spectroscopy, electrochemistry, and in situ spectroelectrochemistry of halogenated coumarin phthalonitrile and corresponding metal-free, cobalt, and zinc phthalocyanines contribute to our understanding of these compounds' redox behaviors, which is crucial for their potential applications in materials science and catalysis (Alemdar et al., 2009).
Safety and Hazards
The safety data sheet for “2-Chloro-6-fluorophenylacetic acid” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXTKDTAXOXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCCCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257949 | |
| Record name | 2-Chloro-6-fluoro-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-37-5 | |
| Record name | 2-Chloro-6-fluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





